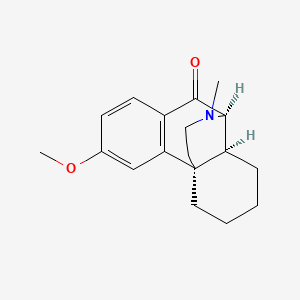

ent-3-Methoxy-17-methylmorphinan-10-one

Description

Properties

IUPAC Name |

(1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCRGKKCNCIQCZ-KYJSFNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57969-05-8 | |

| Record name | ent-3-Methoxy-17-methylmorphinan-10-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057969058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57969-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENT-3-METHOXY-17-METHYLMORPHINAN-10-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZHY50Z1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

The mode of action of ent-3-Methoxy-17-methylmorphinan-10-one is not fully understood at this time. It is believed to interact with its targets in a specific manner, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions.

Biochemical Pathways

This compound: may affect several biochemical pathways. The exact pathways and their downstream effects are currently unknown and require further investigation. It is likely that the compound’s effects on these pathways contribute to its overall biological activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.

Biological Activity

ent-3-Methoxy-17-methylmorphinan-10-one, commonly known as 10-Ketodextromethorphan, is a compound derived from dextromethorphan (DXM), a widely used non-narcotic antitussive agent. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C18H23NO2

- Molecular Weight : 285.38 g/mol

- CAS Number : 57969-05-8

- IUPAC Name : (9a,13a,14a)-3-Methoxy-17-methylmorphinan-10-one

- SMILES Notation : COc1ccc2C(=O)[C@H]3[C@H]4CCCC[C@@]4(CCN3C)c2c1

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted that derivatives of DXM showed improved potency against both liver and blood stages of the parasite. The most promising derivative demonstrated a 2 to 36-fold increase in inhibitory potency compared to traditional antimalarial compounds .

The pharmacological mechanism through which this compound exerts its effects is not fully elucidated; however, it is believed to involve interaction with specific biological targets within the Plasmodium lifecycle. The compound's structural similarity to other morphinans suggests a potential common pharmacophore that may be responsible for its biological activity .

Case Studies and Research Findings

-

Study on Antiplasmodial Derivatives :

- Researchers synthesized various analogues of DXM and assessed their antiplasmodial activity.

- Among these, one analogue demonstrated an IC50 value of 760 nM against P. falciparum liver stages and 2.1 μM against blood stages, indicating strong potential for further development as an antimalarial agent .

- Enantiomeric Separation and Analysis :

Summary of Biological Activities

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "ent-3-Methoxy-17-methylmorphinan-10-one" is difficult to create due to the limited information available. However, the compound, also known as 10-Ketodextromethorphan, is primarily associated with the synthesis and quality control of dextromethorphan .

Here's a summary of its known applications and related information:

Role as an Impurity Standard:

- Quality Control: this compound is used as an impurity reference standard for dextromethorphan (DXM) quality testing . This is crucial for ensuring the purity of DXM in pharmaceutical applications .

- Reference Material: It serves as a reference standard for opiate and opioid reference materials .

Synthesis and Production:

- Synthetic Method: A synthesis method for producing the impurity this compound for dextromethorphan has been developed to obtain impurity reference substances for DXM quality testing . The method involves steps such as acetylating 3-methoxymorphinan enantiomer, oxidizing to obtain 3-methoxy-17-acetylmorphinan-10-one enantiomer, deacetylating to obtain 3-methoxymorphinan-10-one enantiomer, and finally methylating to obtain the target compound .

- Industrial Production: The synthetic method is designed to be reasonable, using readily available and inexpensive raw materials, with a simple and feasible operation suitable for industrial production . The preparation method also yields higher product purity and yield .

Related Research:

- Antiplasmodial Activity: Dextromethorphan, a related compound, has shown significant antiplasmodial activity in vitro, suggesting potential applications in developing antimalarial drugs . Derivatives of dextromethorphan have demonstrated improved activity against Plasmodium falciparum asexual stages .

- Structural Analog: Dextromethorphan (DXM) is a structural analog of morphine and codeine and is widely used as a non-narcotic antitussive .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₈H₂₃NO₂

- Molecular Weight : 285.38 g/mol

- SMILES :

COc1ccc2C(=O)[C@H]3[C@H]4CCCC[C@@]4(CCN3C)c2c1 - IUPAC Name : (9a,13a,14a)-3-Methoxy-17-methylmorphinan-10-one .

This compound features a 10-keto group and a 3-methoxy substituent on the morphinan backbone, distinguishing it from parent compounds like dextromethorphan. It is classified as a controlled substance and requires stringent handling protocols .

Structural Analogues and Impurities

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Differences

Functional Group Impact :

- The 10-keto group in this compound reduces opioid receptor binding compared to dextromethorphan (which has a hydroxyl group at C10), diminishing central nervous system activity .

- Epoxy rings (e.g., in oxycodone) enhance structural rigidity and receptor affinity, contributing to potent opioid effects .

- Polarity and Solubility: The 10-keto group increases polarity relative to non-keto analogues like ent-3-Methoxymorphinan, affecting chromatographic retention times in HPLC analysis . Impurity B’s tartrate salt form enhances water solubility, unlike the free base form of this compound .

Table 2: Analytical and Regulatory Comparison

Preparation Methods

Detailed Preparation Method (Based on CN103275005A and CN106432079A Patents)

Stepwise Synthesis Process

| Step | Reaction Description | Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Acetylation | Conversion of 3-methoxymorphinan to 3-methoxy-17-acetylmorphinan enantiomer | 3-methoxymorphinan, ethyl acetate, potassium hydroxide, benzene, reflux 1.5h, room temp 20 min stirring | ~98 | 99 | Benzene layer separation and washing to isolate acetylated product |

| 2. Oxidation | Oxidation of acetylated intermediate to 3-methoxy-17-acetylmorphinan-10-one | Hydrogen peroxide, dichloromethane, anhydrous magnesium sulfate, 35°C, 9-11h | ~69 | 98 | Repeated small additions of oxidant for controlled reaction |

| 3. Deacetylation | Hydrolysis of acetyl group to yield 3-methoxymorphinan-10-one | NaOH or KOH, alcohol solvent (methanol or ethanol), reflux 22-25h, aqueous-organic extraction | ~95-96 | 95 | Careful phase separation and concentration under reduced pressure |

| 4. Methylation | Methylation of 3-methoxymorphinan-10-one to form ent-3-methoxy-17-methylmorphinan-10-one | Dimethyl sulfate, chloroform or dichloromethane, reflux 1.5-2h, aqueous base wash, crystallization | ~57-58 | 99.5-99.6 | Crystallization from acetone-water mixture for high purity solid |

Reaction Scheme Summary

Acetylation:

3-Methoxymorphinan + ethyl acetate + KOH → 3-Methoxy-17-acetylmorphinan (enantiomer)Oxidation:

3-Methoxy-17-acetylmorphinan + H₂O₂ + MgSO₄ → 3-Methoxy-17-acetylmorphinan-10-oneDeacetylation:

3-Methoxy-17-acetylmorphinan-10-one + NaOH/KOH → 3-Methoxymorphinan-10-oneMethylation:

3-Methoxymorphinan-10-one + (CH₃)₂SO₄ → this compound

Key Research Findings and Process Optimization

Oxidation Control: The oxidation step uses hydrogen peroxide with anhydrous magnesium sulfate as a drying agent to maintain reaction efficiency and minimize side reactions. The oxidant is added incrementally to control the reaction rate and improve yield.

Purification Techniques: After each major step, organic-aqueous phase separations and crystallization are employed to enhance purity. The final product is crystallized from acetone-water mixtures, yielding a high-purity off-white solid with purity above 99.5%.

Yield and Purity: The overall synthetic route achieves yields ranging from approximately 57% in the methylation step to over 95% in deacetylation, with purity consistently above 95% and reaching near 99.6% in the final product.

Industrial Feasibility: The described methods use relatively inexpensive and accessible reagents and solvents, such as benzene, dichloromethane, potassium hydroxide, and dimethyl sulfate, making the process suitable for scale-up and industrial production.

Comparative Table of Preparation Steps

| Step | Reagents | Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|

| Acetylation | 3-Methoxymorphinan, ethyl acetate, KOH, benzene | Reflux 1.5h, RT stirring | 98 | 99 | Efficient acetylation with clean separation |

| Oxidation | H₂O₂, MgSO₄, dichloromethane | 35°C, 9-11h, incremental oxidant addition | 69 | 98 | Controlled oxidation critical for product integrity |

| Deacetylation | NaOH/KOH, methanol/ethanol, water | Reflux 22-25h | 95-96 | 95 | Complete removal of acetyl group |

| Methylation | Dimethyl sulfate, chloroform/dichloromethane | Reflux 1.5-2h | 57-58 | 99.5-99.6 | Final methylation and crystallization |

Additional Notes

The stereochemistry (enantiomeric purity) is preserved throughout the synthesis, important for the biological activity and impurity profiling of related pharmaceuticals such as dextromethorphan.

The patents emphasize environmentally controlled conditions (temperature, solvent choice) to optimize reaction selectivity and yield, reflecting advanced process development.

The final product this compound is recognized as a high-purity reference standard in pharmaceutical analysis, confirming the robustness of these preparation methods.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of ent-3-Methoxy-17-methylmorphinan-10-one experimentally?

- Methodology :

- Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₈H₂₃NO₂; ) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry. The (9α,13α,14α) configuration can be verified via ¹H-¹³C correlation experiments (HSQC/HMBC).

- Chiral Chromatography : Employ chiral stationary-phase HPLC to distinguish enantiomers, as the compound is an ent-isomer of dextromethorphan derivatives .

- Reference Standards : Cross-validate with pharmacopeial reference materials (e.g., USP or EP impurity standards) .

Q. What analytical methods are recommended for detecting This compound in pharmaceutical matrices?

- Methodology :

- HPLC-UV/DAD : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Retention time alignment with EP impurity C standards is critical .

- LC-MS/MS : For trace-level detection, optimize multiple reaction monitoring (MRM) transitions based on the compound’s fragmentation pattern (e.g., m/z 286 → 229) .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate morphinan derivatives from complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of This compound derivatives?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in spatial configuration by co-crystallizing the compound with a heavy atom (e.g., bromine derivative) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for competing stereoisomers .

- Comparative Analysis : Benchmark against structurally resolved analogs like 10-Oxo Morphine (CAS 5083-62-5), which shares a similar morphinan backbone .

Q. What strategies are effective in synthesizing This compound with high enantiomeric purity?

- Methodology :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like the Pictet-Spengler reaction to enforce the 9α,13α,14α configuration .

- Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor the ent-isomer during ring-closing steps .

- Purification : Employ preparative supercritical fluid chromatography (SFC) with cellulose-based columns to remove diastereomeric byproducts .

Q. How can stability studies be designed to assess This compound degradation under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via LC-MS to identify products like N-oxide derivatives .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (2–8°C) .

- Isolation of Degradants : Compare degradants with known impurities (e.g., 10-Hydroxycodeine, CAS 1777-89-5) using spectral libraries .

Q. What advanced techniques are suitable for quantifying This compound in the presence of structurally similar opioids?

- Methodology :

- 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reversed-phase chromatography to separate isomers (e.g., dextromethorphan vs. ent-isomer) .

- Ion Mobility Spectrometry (IMS) : Differentiate compounds based on collisional cross-section (CCS) values, which are sensitive to stereochemistry .

- Nuclear Overhauser Effect (NOE) : Apply NOESY experiments to confirm spatial proximity of methoxy and methyl groups in crowded spectral regions .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in impurity profiles of This compound across different synthesis batches?

- Methodology :

- Root-Cause Investigation :

- Reagent Purity : Test starting materials (e.g., 17-methyl precursors) for trace aldehydes or ketones that may form Schiff base byproducts .

- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., enol ethers) that deviate from expected pathways .

- Statistical Design : Apply design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) contributing to impurity variability .

Q. What experimental validations are required when published spectral data for This compound conflicts with in-house results?

- Methodology :

- Reproducibility Checks : Repeat analyses using identical instrumentation (e.g., same NMR field strength, LC column lot) .

- Third-Party Verification : Submit samples to an accredited lab for independent validation against EP/USP monographs .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 4,5α-epoxy-3-methoxy-morphinan derivatives) to identify systematic errors in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.